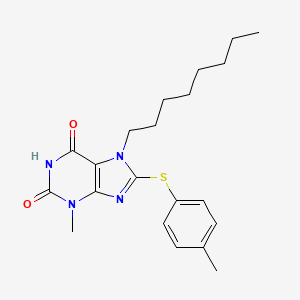

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain.

Wissenschaftliche Forschungsanwendungen

Purine Derivatives and Ionization Studies

Purine derivatives, classified based on their physical properties and substituents, have been extensively studied for their ionization and methylation reactions. The study by Rahat, Bergmann, and Tamir (1974) delves into the ionization characteristics of purine-6,8-diones, highlighting how the presence of methyl groups at specific positions affects their reactivity and potential for forming anions and dianions through methylation processes. Such studies are crucial for understanding the chemical behavior of purine derivatives, which can have applications in designing new molecules with desired properties for use in pharmaceuticals and chemical synthesis (Rahat, Bergmann, & Tamir, 1974).

Applications in Antiviral Agents

Kim et al. (1990) explored acyclic purine phosphonate analogues as antiviral agents, synthesizing a series of 9-(phosphonoalkyl)purines and testing their activity against various viruses. This research demonstrates the potential of purine derivatives in developing antiviral medications, showcasing the importance of structural variations on biological activity. The study's findings underline the critical nature of specific functional groups for the compound's antiviral efficacy, offering insights into the design of purine-based antiviral drugs (Kim et al., 1990).

Pharmaceutical Relevance of Methylxanthines

Latosinska et al. (2014) conducted a comprehensive study on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine and its metabolites), using combined experimental and computational approaches. The research highlights the pharmaceutical potential of purine derivatives, especially in terms of their biological activity profiles which are influenced by molecular interactions such as hydrogen bonds and π···π stacking. Understanding these interactions can guide the development of purine-based drugs with optimized efficacy and safety profiles (Latosinska et al., 2014).

Chemical Synthesis and Biological Activity

Kim et al. (2004) investigated substituted pyridines and purines containing 2,4-thiazolidinedione, assessing their impact on triglyceride accumulation and hypoglycemic activity. This research is an example of how modifications to the purine structure can lead to compounds with significant biological activities, potentially useful for treating metabolic disorders. The synthesis and evaluation of these compounds underscore the versatility of purine derivatives in medicinal chemistry and drug design (Kim et al., 2004).

Eigenschaften

IUPAC Name |

3-methyl-8-(4-methylphenyl)sulfanyl-7-octylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-4-5-6-7-8-9-14-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-16-12-10-15(2)11-13-16/h10-13H,4-9,14H2,1-3H3,(H,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUNDQMMNGNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)

![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)

![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)